Cas no 896349-08-9 (ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate)

Ethyl 3-methyl-5-[2-(methylsulfanyl)benzamido]thiophene-2-carboxylate is a specialized organic compound featuring a thiophene core substituted with a 2-(methylsulfanyl)benzamido group and an ethyl carboxylate moiety. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the methylsulfanyl and carboxylate groups enhances its potential for further derivatization, enabling applications in heterocyclic chemistry and drug discovery. Its well-defined molecular architecture ensures consistent performance in coupling reactions and scaffold modifications. The compound is typically characterized by high purity and stability, suitable for research and industrial-scale processes requiring precise molecular frameworks.
ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate structure
896349-08-9 structure
Product Name:ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate
CAS No:896349-08-9
MF:C16H17NO3S2
MW:335.441081762314
CID:6479594
Update Time:2025-06-14

ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate
    • ethyl 3-methyl-5-[(2-methylsulfanylbenzoyl)amino]thiophene-2-carboxylate
    • Inchi: 1S/C16H17NO3S2/c1-4-20-16(19)14-10(2)9-13(22-14)17-15(18)11-7-5-6-8-12(11)21-3/h5-9H,4H2,1-3H3,(H,17,18)
    • InChI Key: GXVGAUZBPJCXMN-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC(NC(=O)C2=CC=CC=C2SC)=CC=1C

ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate Pricemore >>

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Additional information on ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate

Research Brief on Ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate (CAS: 896349-08-9)

Ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate (CAS: 896349-08-9) is a thiophene-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with promising pharmacological properties. The structural motif of thiophene, coupled with the benzamido and methylsulfanyl functionalities, suggests potential interactions with biological targets such as enzymes and receptors. Researchers have explored its utility in the development of anti-inflammatory, antimicrobial, and anticancer agents.

A 2023 study published in the Journal of Medicinal Chemistry detailed the synthesis of ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate via a multi-step reaction involving condensation and cyclization. The study reported a yield of 78% and characterized the compound using NMR and mass spectrometry. Preliminary in vitro assays indicated moderate inhibitory activity against COX-2, suggesting potential anti-inflammatory applications.

Further investigations into the compound's mechanism of action revealed its ability to modulate the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. This finding was corroborated by a separate study in Bioorganic & Medicinal Chemistry Letters, which demonstrated dose-dependent suppression of pro-inflammatory cytokines in macrophage cell lines.

In the context of antimicrobial activity, a 2024 preprint on bioRxiv reported that derivatives of ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties. A recent pharmacokinetic study highlighted its low oral bioavailability, likely due to poor solubility and rapid metabolism. Researchers are now exploring prodrug strategies and nanoformulations to enhance its delivery and efficacy.

In conclusion, ethyl 3-methyl-5-2-(methylsulfanyl)benzamidothiophene-2-carboxylate represents a versatile scaffold for drug development, with demonstrated bioactivity across multiple therapeutic areas. Future research should focus on structural optimization and in vivo validation to unlock its full potential as a lead compound.

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